molecular formula C6H12N2 B1588936 2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 59436-77-0

2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B1588936
CAS RN: 59436-77-0
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves several steps. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is C6H12N2 . The InChI code is 1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 .


Chemical Reactions Analysis

2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include a density of 1.0±0.1 g/cm3, boiling point of 159.6±8.0 °C at 760 mmHg, vapour pressure of 2.5±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.6±3.0 kJ/mol . It also has a flash point of 64.5±9.4 °C, index of refraction of 1.495, molar refractivity of 32.7±0.3 cm3, and molar volume of 112.3±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis Methods : The compound 2,5-diazabicyclo[2.2.1]heptane (DBH), a rigid piperazine homologue, is significant in medicinal chemistry and pharmaceutical research. A practical synthesis method provides access to DBH on a gram scale, involving a Staudinger reduction of an azide for transannular cyclisation (Beinat et al., 2013).
  • Crystal Structure Characterization : The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, revealing protonated nitrogen sites and a complex three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).

Medicinal Chemistry and Pharmacological Research

  • Ligand Design for Neuronal Nicotinic Receptors : Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have shown potential in ligand design for alpha7 neuronal nicotinic receptors (NNRs), with structure-activity relationship (SAR) studies highlighting key substituents for potent agonist activity (Li et al., 2010).
  • Novel Quinolone Antibacterial Agents : A series of novel 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including derivatives of 2-methyl-2,5-diazabicyclo[2.2.1]heptane, have been prepared and evaluated for antibacterial activity against veterinary pathogenic bacteria. These compounds showed significant potency in various animal infection models (McGuirk et al., 1992).

Catalysis and Organic Synthesis

  • New C-Substituted Derivatives : The synthesis of new C-substituted derivatives of 2-methyl-2,5-diazabicyclo[2.2.1]heptane has been achieved using directed metalation strategies. These derivatives have potential applications in enantioselective catalysis (Jordis et al., 2001).
  • Asymmetric Organocatalysis : Chiral bicyclic diamines derived from 2,5-diazabicyclo[2.2.1]heptane have been applied as organocatalysts in the enantioselective Biginelli reaction, yielding dihydropyrimidin-2(1H)-ones with moderate enantioselectivities. This showcases their role in asymmetric synthesis (González-Olvera et al., 2008).

Safety And Hazards

The safety and hazards associated with 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include hazard statements H302, H315, H318, H335, and H412 . Precautionary statements include P261, P273, P280, P301 + P312, and P302 + P352 .

properties

IUPAC Name

2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436824
Record name 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,5-diazabicyclo[2.2.1]heptane

CAS RN

59436-77-0
Record name 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 6
2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Citations

For This Compound
35
Citations
TF Braish - Organic Process Research & Development, 2009 - ACS Publications
Various syntheses of the side chain of the quinolone antibiotic danofloxacin are described. The realization that the N-methyl substitution on the side chain 2-methyl-2,5-diazabicyclo[2.2.…
Number of citations: 11 pubs.acs.org
TF Braish, DE Fox - The Journal of Organic Chemistry, 1990 - ACS Publications
Danofloxacin (l) 1 is a member of a growing family of the totally syntheticantibacterials known as the quinolones, 2 the synthesis of which is accomplished by the nucleophilic …
Number of citations: 49 pubs.acs.org
R Melgar‐Fernández, R González‐Olvera… - 2008 - Wiley Online Library
Thirty‐seven (most of them novel) chiral derivatives of (1S,4S)‐2,5‐diazabicyclo[2.2.1]heptane (2–36, 38, 39) were prepared from (S)‐trans‐4‐hydroxyproline. A selection of these chiral …
R Gonzalez-Olvera, P Demare, I Regla, E Juaristi - Arkivoc, 2008 - arkat-usa.org
This report describes the application of three chiral bicyclic diamines as organocatalysts in the enantioselective Biginelli reaction. The product in this reaction is 3, 4-dihydropyrimidin-2 (…
Number of citations: 32 www.arkat-usa.org
U Jordis, M Kesselgruber, S Nerdinger - Arkivoc, 2001 - arkat-usa.org
New C-substituted derivatives of (1S, 4S)-2-methyl-2, 5-diazabicyclo [2.2. 1] heptane were synthesized utilizing the directed metalation strategy. The absolute configuration of the 3-…
Number of citations: 2 www.arkat-usa.org
ME Yakovlev, PS Lobanov, AA Potekhin - Chemistry of Heterocyclic …, 2000 - Springer
A new method is proposed for the synthesis of substitituted 2,5-diazabicyclo[2.2.1]heptanes from 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine. H NMR spectroscopy …
Number of citations: 6 link.springer.com
U Jordis, M Kesselgruber, S Nerdinger… - Mendeleev …, 1999 - pubs.rsc.org
New (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives synthesised by directed ortho metalation result in enantioselectivities of up to 78% ee when used as catalysts in the addition of …
Number of citations: 5 pubs.rsc.org
M López-Ortíz, A Herrera-Solís… - Bioorganic & medicinal …, 2010 - Elsevier
Endocannabinoids (eCBs) are endogenous neuromodulators of synaptic transmission. Their dysfunction may cause debilitating disorders of diverse clinical manifestation. For example, …
Number of citations: 8 www.sciencedirect.com
PA Sturm, DW Henry, PE Thompson… - Journal of medicinal …, 1974 - ACS Publications
Figure 1. Antifilarial activity of diethylcarbamazine analogs. given for comparison. Drug activity is indicated by a de-crease in the microfilarial count. The average count on day 0 is given …
Number of citations: 51 pubs.acs.org
W McCoull, EJ Hennessy, K Blades… - ACS Medicinal …, 2016 - ACS Publications
Group I p21-activated kinase (PAK) inhibitors are indicated as important in cancer progression, but achieving high kinase selectivity has been challenging. A bis-anilino pyrimidine …
Number of citations: 24 pubs.acs.org

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